3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one
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Overview
Description
“3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one” is a chemical compound with the CAS Number: 1864998-37-7 . Its IUPAC name is 3-isopropyl-2-azaspiro[3.5]nonan-1-one . The compound has a molecular weight of 181.28 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H19NO/c1-8(2)9-11(10(13)12-9)6-4-3-5-7-11/h8-9H,3-7H2,1-2H3,(H,12,13) . This provides a standardized representation of the compound’s molecular structure.Scientific Research Applications
- Application : Recent research has identified covalent binders to KRAS protein at the mutated cysteine residue G12C as effective for treating solid tumors. 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one derivatives have been developed as potent covalent inhibitors against KRAS G12C .
- In Vivo Efficacy : Compound 7b, a derivative of 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one, demonstrated dose-dependent antitumor effects in a xenograft mouse model .
- Synthesis : Intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones led to 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines. These compounds were investigated as potential antifungal agents .
- Commercial Product : A product containing propan-1-ol and propan-2-ol (in specific proportions) has been investigated for its yeasticidal activity .
KRAS G12C Inhibition
Antifungal Activity
Yeasticidal Activity
Metabolic Stability
Mechanism of Action
Safety and Hazards
Future Directions
The compound has shown promise in the treatment of solid tumors, particularly those with a KRAS G12C mutation . Further optimization of the lead compound led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model . This suggests potential future directions in oncology research and drug development.
properties
IUPAC Name |
1-propan-2-yl-7-oxa-2-azaspiro[3.5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7(2)8-10(9(12)11-8)3-5-13-6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFNZNBZYRSZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCOCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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